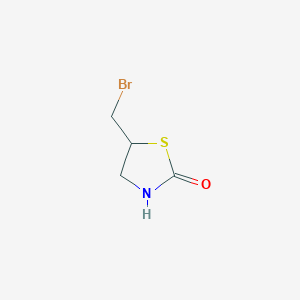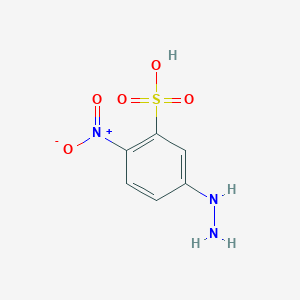
5-(Bromomethyl)-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-1,3-thiazolidin-2-one is a chemical compound characterized by a bromomethyl group attached to a thiazolidin-2-one ring. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1,3-thiazolidin-2-one typically involves the reaction of 1,3-thiazolidin-2-one with bromomethylating agents under controlled conditions. One common method is the reaction with bromomethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Bromomethyl)-1,3-thiazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazolidin-2-ones.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(Bromomethyl)-1,3-thiazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate.
Biology: The compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore the medicinal properties of derivatives of this compound. These derivatives may exhibit therapeutic effects in various diseases.
Industry: In the chemical industry, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-(Bromomethyl)-1,3-thiazolidin-2-one exerts its effects depends on its derivatives and the specific biological targets. The molecular targets and pathways involved are determined by the structure of the compound and its interactions with biological molecules.
Comparación Con Compuestos Similares
5-(Chloromethyl)-1,3-thiazolidin-2-one
5-(Iodomethyl)-1,3-thiazolidin-2-one
5-(Fluoromethyl)-1,3-thiazolidin-2-one
Uniqueness: 5-(Bromomethyl)-1,3-thiazolidin-2-one is unique due to its bromomethyl group, which imparts different reactivity compared to other halogenated analogs. This difference in reactivity can lead to the formation of distinct products and biological activities.
Propiedades
IUPAC Name |
5-(bromomethyl)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNOS/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLHKCAPCNGEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=O)N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)

![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)
![Methyl 5-[(4-chlorophenyl)methyl]-2-hydroxybenzoate](/img/structure/B7817404.png)

![1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B7817423.png)


![Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7817466.png)

![5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7817474.png)

![diethyl 3-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7817486.png)

